molecular formula C14H26F6N2O8 B13555270 3,6,9,12-Tetraoxatetradecane-1,14-diamine, bis(trifluoroacetic acid) CAS No. 2825011-95-6

3,6,9,12-Tetraoxatetradecane-1,14-diamine, bis(trifluoroacetic acid)

Cat. No.: B13555270
CAS No.: 2825011-95-6
M. Wt: 464.36 g/mol
InChI Key: XHCDMCDLEANLAQ-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxatetradecane-1,14-diamine; bis(trifluoroacetic acid) is a chemical compound with the molecular formula C10H24N2O4. It is also known as triethylene glycol bis(2-aminoethyl) ether. This compound is characterized by its structure, which includes multiple ether linkages and terminal amine groups. It is commonly used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-tetraoxatetradecane-1,14-diamine typically involves the reaction of triethylene glycol with ethylenediamine. The process includes the following steps:

    Reaction of Triethylene Glycol with Ethylenediamine: Triethylene glycol is reacted with ethylenediamine under controlled conditions to form the desired product.

    Purification: The resulting product is purified using techniques such as distillation or recrystallization to achieve high purity.

Industrial Production Methods

In industrial settings, the production of 3,6,9,12-tetraoxatetradecane-1,14-diamine involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxatetradecane-1,14-diamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives of the compound.

Scientific Research Applications

3,6,9,12-Tetraoxatetradecane-1,14-diamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

    Biology: The compound is employed in bioconjugation techniques, where it serves as a linker between biomolecules.

    Medicine: It is used in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including hydrogels and crosslinkers.

Mechanism of Action

The mechanism of action of 3,6,9,12-tetraoxatetradecane-1,14-diamine involves its ability to form stable bonds with various molecules. The terminal amine groups can react with carboxylic acids, activated NHS esters, and other functional groups, facilitating the formation of stable conjugates. This property makes it valuable in applications such as drug delivery and bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    Triethylene Glycol: Similar in structure but lacks the terminal amine groups.

    Polyethylene Glycol (PEG): A polymer with similar ether linkages but varying chain lengths and functional groups.

    Ethylenediamine: Contains amine groups but lacks the ether linkages present in 3,6,9,12-tetraoxatetradecane-1,14-diamine.

Uniqueness

3,6,9,12-Tetraoxatetradecane-1,14-diamine is unique due to its combination of ether linkages and terminal amine groups. This structure imparts specific chemical properties, such as the ability to form stable conjugates with a variety of molecules, making it highly versatile for use in different scientific and industrial applications.

Properties

CAS No.

2825011-95-6

Molecular Formula

C14H26F6N2O8

Molecular Weight

464.36 g/mol

IUPAC Name

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H24N2O4.2C2HF3O2/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;2*3-2(4,5)1(6)7/h1-12H2;2*(H,6,7)

InChI Key

XHCDMCDLEANLAQ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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